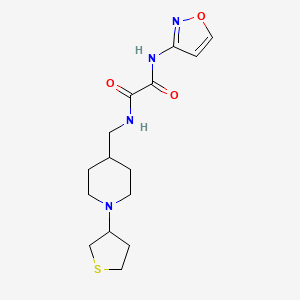

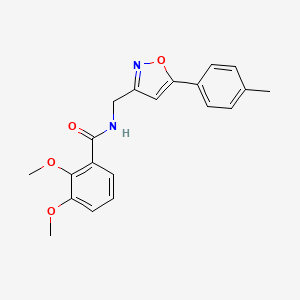

![molecular formula C11H14N2O2S2 B2959156 6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine CAS No. 1286732-83-9](/img/structure/B2959156.png)

6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

Thiazole derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . For example, thirty-four new benzo[d]thiazol derivatives were synthesized and showed potential antidepressant and anticonvulsant effects .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

Research on the alkylation and oxidation of thiazole derivatives, including compounds similar to 6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine, has shown the possibility of selective oxidation of the sulfide moiety facilitated by transannular participation of amino groups. This process results in the formation of sulfoxides, sulfones, and N-oxides, indicating the compound's reactivity and potential utility in creating a variety of chemically modified derivatives (Ohkata, Takee, & Akiba, 1985).

Molecular Structure Characterization

Efforts to characterize the molecular structure of thiazole and imine derivatives have been made, providing insights into their structural features through spectroscopic methods such as 1H NMR. This foundational knowledge supports further applications in medicinal chemistry and material science (Saeed, Mumtaz, & Flörke, 2010).

Potential for Drug Development

The synthesis of compounds like this compound and their derivatives has been explored for potential antimicrobial activities. Such studies indicate their relevance in developing new therapeutic agents. Notably, thiazolidin-4-one derivatives exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting the potential of such compounds in drug development (Hussein & Azeez, 2013).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .

Mode of Action

It’s worth noting that thiazole derivatives have been reported to exhibit their effects through various mechanisms depending on their molecular structure . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which mediates their anti-inflammatory activity .

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit the cyclo-oxygenase pathway, thereby reducing the production of prostaglandins and mediating their anti-inflammatory effects .

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their molecular structure .

Result of Action

Thiazole derivatives have been reported to exhibit a range of effects at the molecular and cellular level, including antimicrobial, antifungal, and antineoplastic effects .

Action Environment

It’s worth noting that the efficacy and stability of thiazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .

Eigenschaften

IUPAC Name |

6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S2/c1-3-6-13-9-5-4-8(17(2,14)15)7-10(9)16-11(13)12/h4-5,7,12H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNIWAAANNJXJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

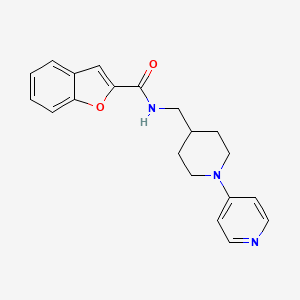

![4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2959075.png)

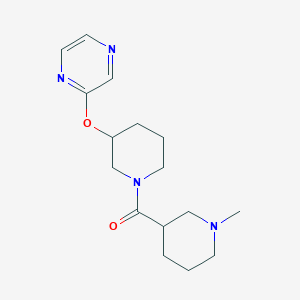

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide](/img/structure/B2959078.png)

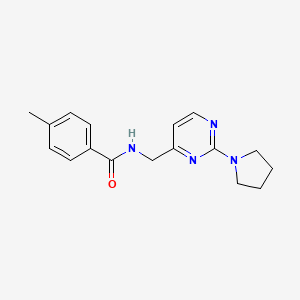

![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2959079.png)

![4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2959092.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2959094.png)

![4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde](/img/structure/B2959096.png)